REACTION_CXSMILES
|
[CH3:1][C:2]1O[C:4](=[O:11])[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[Cl:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15]>C(O)(=O)C>[CH3:1][C:2]1[N:15]([C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[Cl:12])[C:4](=[O:11])[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1
|
Name
|
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(C2=C(N1)C=CS2)=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
The two phase mixture was treated with sodium bicarbonate until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the phases were then separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil
|
Type
|
CUSTOM
|
Details
|
This residue was purified by flash chromatography on silica gel (30×150 mm)
|
Type
|
WASH
|
Details
|
Elution with 10% and 20% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(C2=C(N1)C=CS2)=O)C2=C(C=CC=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |